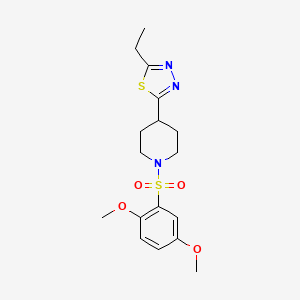
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole, also known as DMTS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anti-cancer Activity
Novel thiophenes, 1,2-dihydropyridines, and thiazoles with a sulfone moiety, structurally analogous to the compound , have been synthesized and evaluated for their in-vitro anticancer activity against the human breast cancer cell line (MCF7). Some of these compounds exhibited better activity than the reference drug Doxorubicin, highlighting their potential as anti-breast cancer agents (Al-Said et al., 2011).
Antibacterial Activity
A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. These compounds showed moderate inhibition against various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting their use in antimicrobial research (Iqbal et al., 2017).
Anticancer Agents
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Certain derivatives exhibited strong anticancer activity, indicating their potential application in cancer treatment research (Rehman et al., 2018).
Antiviral Activity
Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole showed specific anti-tobacco mosaic virus activity, suggesting their potential as antiviral agents in agricultural or therapeutic applications (Chen et al., 2010).
Alzheimer’s Disease Treatment
N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were assessed for enzyme inhibition activity against acetylcholinesterase (AChE), indicating their relevance in research targeting Alzheimer’s disease treatments (Rehman et al., 2018).
Propiedades
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-4-16-18-19-17(25-16)12-7-9-20(10-8-12)26(21,22)15-11-13(23-2)5-6-14(15)24-3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOUAXRHJWAMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
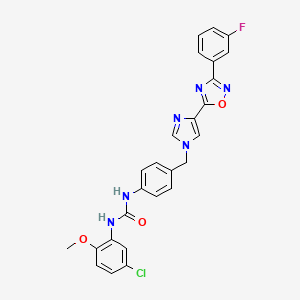

![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)

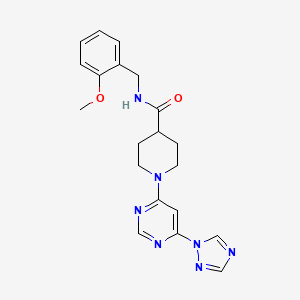
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)
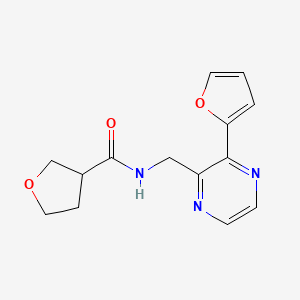
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2700005.png)

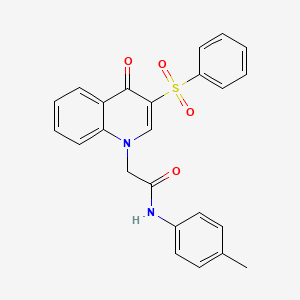
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2700012.png)
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)